molecular formula C23H23FN2O4 B2641408 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide CAS No. 941974-35-2

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

Cat. No.: B2641408
CAS No.: 941974-35-2
M. Wt: 410.445
InChI Key: MLJKQTPSSFZPPB-UHFFFAOYSA-N
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Description

2-(5-((2-Fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is a synthetic small molecule of interest in chemical and pharmaceutical research. The compound features a 4-pyridone core structure, a motif present in various biologically active molecules . Its molecular structure incorporates key functional groups, including a 2-fluorobenzyl ether, a hydroxymethyl substituent, and an N-phenethylacetamide side chain . The 2-fluorobenzyl group is a common pharmacophore in medicinal chemistry, often used to optimize a compound's drug-like properties . The presence of the phenethyl moiety attached to the acetamide nitrogen suggests potential for diverse receptor interactions, making it a valuable scaffold for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . Researchers can utilize this compound as a building block or a reference standard in developing novel enzyme inhibitors or receptor modulators. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c24-20-9-5-4-8-18(20)16-30-22-13-26(19(15-27)12-21(22)28)14-23(29)25-11-10-17-6-2-1-3-7-17/h1-9,12-13,27H,10-11,14-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJKQTPSSFZPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is a pyridine derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H18F2N2O4
  • Molecular Weight : 400.382 g/mol
  • Purity : Typically around 95% .

Research on similar pyridine derivatives indicates that they may exert their biological effects through various mechanisms, including:

  • Enzyme Inhibition : Many pyridine compounds act as inhibitors of key enzymes involved in metabolic pathways. For instance, hydroxypyridinone derivatives have shown inhibitory activity against aldose reductase (ALR2), which is crucial in managing diabetic complications .
  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, scavenging free radicals and inhibiting lipid peroxidation .

Enzyme Inhibition Studies

The compound's structural analogs have been tested for their inhibitory effects on ALR2. For example, a related compound exhibited an IC50 value of 0.789 μM against ALR2, indicating strong inhibitory potential . The selectivity of these compounds towards ALR2 over other enzymes like ALR1 is crucial for minimizing side effects.

Antioxidant Properties

The antioxidant activity of pyridine derivatives has been assessed using various assays:

  • DPPH Radical Scavenging Assay : Compounds have shown varying degrees of radical scavenging activity. For instance, certain hydroxypyridinone derivatives demonstrated an inhibitory rate of 41.48% at a concentration of 1 μM, outperforming Trolox, a well-known antioxidant .
  • Lipid Peroxidation Suppression : The ability to inhibit malondialdehyde (MDA) production was tested across several compounds, with some showing over 90% inhibition compared to controls like Trolox .

Case Studies and Research Findings

Several studies have explored the biological activities of pyridine-based compounds:

  • Study on Hydroxypyridinone Derivatives :
    • Objective : To evaluate the inhibitory effects on ALR2 and antioxidant capacity.
    • Findings : Derivatives showed potent inhibitory activities with IC50 values ranging from 0.789 to 17.11 μM. Notably, modifications on the aromatic ring significantly influenced activity levels (Table 1) .
    CompoundR GroupIC50 (μM)
    7lm,p-(OH)₂0.789
    7kp-OH3.45
    Control (Eparlestat)-17.37
  • Antioxidant Activity Assessment :
    • Objective : To determine the radical scavenging capacity and lipid peroxidation inhibition.
    • Results : Selected compounds showed significant antioxidant activity, with some inhibiting MDA production by up to 90% (Table 3) .
    CompoundMDA Inhibition (%)
    7a19.28 ± 0.98
    7k90.73 ± 3.97
    Trolox74.82 ± 1.82

Comparison with Similar Compounds

2-(5-((4-Fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide ()

  • Structural Differences: Benzyl Substituent: 4-fluorobenzyl vs. 2-fluorobenzyl in the target compound. Pyridinone Substituent: Methyl group vs. hydroxymethyl. Amide Group: N-methyl vs. N-phenethyl.
  • The hydroxymethyl group in the target compound increases polarity, improving aqueous solubility (critical for bioavailability) compared to the methyl group in ’s compound . The N-phenethyl group in the target compound introduces greater lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents.
Property Target Compound Compound
Benzyl Substituent 2-Fluorobenzyl 4-Fluorobenzyl
Pyridinone Substituent Hydroxymethyl Methyl
Amide Group N-Phenethyl N-Methyl
Likely Solubility Moderate (hydroxymethyl enhances) Low (methyl reduces polarity)

Core Heterocycle and Functional Group Variations

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine ()

  • Structural Differences: Core Structure: Bicyclic pyridine vs. pyridinone. Substituents: Chloro, nitro, and alkyl groups vs. fluorobenzyl ether and hydroxymethyl.
  • Implications :
    • ’s compounds exhibit higher melting points (268–287°C), suggesting stronger crystalline packing due to nitro/chloro groups’ electron-withdrawing effects. The target compound likely has a lower melting point due to the flexible hydroxymethyl and phenethyl groups.
    • Nitro and chloro substituents in may confer electrophilic reactivity, whereas the target compound’s fluorobenzyl and hydroxymethyl groups prioritize metabolic stability and solubility .

Pharmacological Analogues with Complex Heterocycles

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-2-Fluoro-N-Isopropylbenzamide ()

  • Structural Differences: Core Structure: Pyrazolo[3,4-d]pyrimidine-chromen hybrid vs. pyridinone. Substituents: Chromen ring, isopropyl benzamide vs. phenethyl acetamide.
  • Implications: ’s compound has a higher molecular weight (589.1 g/mol vs. ~425 g/mol estimated for the target compound), which may limit blood-brain barrier penetration.

Thieno[2,3-d]Pyrimidin Derivatives ()

  • Structural Differences: Core Structure: Thieno[2,3-d]pyrimidin vs. pyridinone. Functional Groups: Sulfanyl and naphthyl acetamide vs. fluorobenzyl ether and phenethyl acetamide.
  • Implications :
    • The sulfur atom in ’s compound may confer redox activity or metal-binding capacity, whereas the target compound’s oxygen-rich structure favors polar interactions.
    • The naphthyl group in enhances hydrophobicity, contrasting with the target compound’s balance of lipophilic (phenethyl) and polar (hydroxymethyl) groups .

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